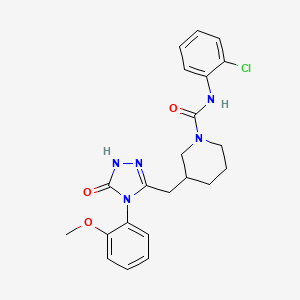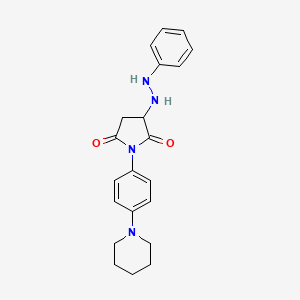
3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of protein phosphatase 2A (PP2A), a tumor suppressor protein that regulates various cellular processes such as cell growth, differentiation, and cell death.
科学的研究の応用
Photophysical Properties
Research has shown that derivatives of pyrrolo-pyrroles, including compounds similar to the one , exhibit interesting photophysical properties. For example, Lun̆ák et al. (2011) synthesized soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4- c ]pyrrole-1,4-dione with polar substituents, which displayed fluorescence in both solutions and the solid state, covering a broad range of the visible and near-infrared spectrum (Lun̆ák et al., 2011). These findings are significant for applications in optoelectronic devices and fluorescent markers.
Synthetic Approaches and Chemical Properties
The synthesis and reactivity of compounds structurally related to "3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione" have been explored in various studies. Roxburgh and Banting (2006) reported on the synthesis of new indan-1,3-diones and related compounds, showcasing novel ring cyclization-expansion reactions, indicating the potential for creating a diverse array of structurally related compounds with varied biological activities (Roxburgh & Banting, 2006).
Potential Biological Activities
Several studies have investigated the biological activities of pyrrolidine-2,5-dione derivatives, hinting at their potential applications in medicine, especially as anticonvulsant agents. Rybka et al. (2017) described the synthesis and anticonvulsant activity of a new series of pyrrolidine-2,5-dione derivatives, revealing compounds with promising protective indices against seizures (Rybka et al., 2017). This suggests the potential therapeutic value of compounds structurally related to "3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione" in the treatment of epilepsy and other neurological disorders.
特性
IUPAC Name |
3-(2-phenylhydrazinyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20-15-19(23-22-16-7-3-1-4-8-16)21(27)25(20)18-11-9-17(10-12-18)24-13-5-2-6-14-24/h1,3-4,7-12,19,22-23H,2,5-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNQIHVFFVRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)NNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

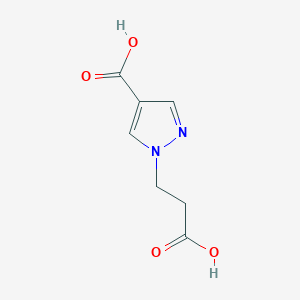
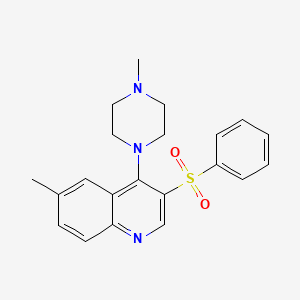
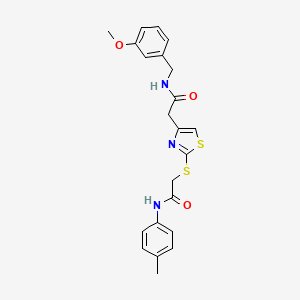
![3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride](/img/structure/B2955355.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2955360.png)
![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)
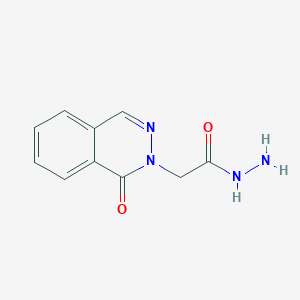
![2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2955366.png)
![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)
